Isopropyl-methyl-(R)-piperidin-3-yl-amine

Description

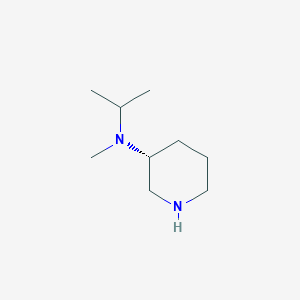

Isopropyl-methyl-(R)-piperidin-3-yl-amine is a tertiary amine featuring a piperidine ring substituted at the 3-position with an isopropyl-methylamine group. Its stereochemistry (R-configuration) is critical for its biological and chemical properties. The compound has a molecular weight of 156.27 g/mol (CAS: 1248594-88-8) and an InChI key of VLGPFQBYVNGJBA-UHFFFAOYNA-N . It is primarily utilized in pharmaceutical research, particularly as an intermediate in drug synthesis. The R-enantiomer is often preferred due to its higher binding affinity in chiral environments, as seen in analogous compounds resolved using ditoluoyl (L)-tartaric acid .

Properties

IUPAC Name |

(3R)-N-methyl-N-propan-2-ylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11(3)9-5-4-6-10-7-9/h8-10H,4-7H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYQVQNYWTZKNE-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C)[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl-methyl-(R)-piperidin-3-yl-amine, a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperidine ring structure, which is crucial for its biological interactions. Its molecular formula is with a molecular weight of approximately 170.30 g/mol. The presence of the isopropyl group and the (R)-configuration of the piperidine moiety contribute to its selectivity and efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : It may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter systems related to mood regulation and cognitive function.

- Enzymes : The compound has shown potential in modulating enzyme activity, which can impact various physiological processes such as inflammation and neurotransmission .

- Signal Transduction Pathways : Research indicates that it can influence multiple signaling pathways, including those associated with neuroprotection and apoptosis regulation .

Biological Activity Spectrum

The compound exhibits a broad spectrum of biological activities:

Case Studies and Research Findings

- Neuroprotective Effects :

- Anti-inflammatory Properties :

- Anticancer Activity :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Rapid absorption observed post-administration.

- Distribution : High tissue distribution noted due to lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Scientific Research Applications

Pharmaceutical Applications

1.1. Immunosuppressive Agents

Isopropyl-methyl-(R)-piperidin-3-yl-amine is a key intermediate in the synthesis of compounds that inhibit protein kinases, particularly Janus kinase 3 (JAK3). These inhibitors are crucial for developing therapies for conditions requiring immune suppression, such as:

- Rheumatoid Arthritis

- Psoriasis

- Multiple Sclerosis

- Organ Transplant Rejection

For instance, Tofacitinib, a drug derived from this compound, is approved for treating rheumatoid arthritis and is under investigation for other autoimmune diseases .

1.2. Cancer Treatment

The compound's derivatives have shown potential in targeting pathways involved in cancer progression. Studies indicate that JAK inhibitors can also play a role in treating various cancers by modulating immune responses and inhibiting tumor growth .

Synthetic Applications

2.1. Synthesis of Piperidine Derivatives

this compound serves as a versatile building block in synthesizing various piperidine derivatives. Recent advancements in synthetic methodologies, such as intramolecular aza-Michael reactions (IMAMR), have facilitated the efficient production of enantiomerically enriched piperidines, which are essential in drug design .

2.2. Optical Purity Enhancement

Research has focused on improving the optical purity of piperidine derivatives through chiral resolution methods. The synthesis of optically active compounds is crucial for enhancing the efficacy and safety profiles of drugs derived from this compound .

Bioactivity and Mechanisms

3.1. Enzyme Inhibition

Studies have documented the bioactivity of this compound and its derivatives as selective inhibitors of calmodulin-dependent kinases (CaMKs). These enzymes play a significant role in various cellular processes, including insulin signaling and muscle contraction, making this compound relevant for metabolic disorder treatments .

3.2. Anti-Proliferative Effects

Preliminary bioassays indicate that certain derivatives exhibit anti-proliferative activities against cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

| Study Title | Findings | Applications |

|---|---|---|

| Discovery of Highly Selective Inhibitors of Calmodulin-Dependent Kinases | Identified compounds that restore insulin sensitivity in obesity models | Potential diabetes treatment |

| Recent Advances in Synthesis of Piperidine Derivatives | Developed protocols for synthesizing enantiomerically enriched piperidines | Drug design and development |

| Synthesis and Anti-Proliferation Activities | Demonstrated anti-cancer properties of novel piperidine derivatives | Oncology research |

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key analogs and their distinguishing features are summarized below:

Key Observations :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects ring strain and basicity. Piperidine derivatives generally exhibit higher basicity due to reduced strain .

- Substituents : Bromo groups (e.g., in pyridine analogs) enhance electrophilicity, while benzyl groups (e.g., in ) increase lipophilicity .

- Stereochemistry : The R-configuration in the target compound may confer distinct receptor-binding properties compared to S-enantiomers, as observed in antimalarial and anticancer agents .

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound (logP ~2.1) is less lipophilic than benzyl-substituted analogs (logP ~3.5) but more than pyridine derivatives (logP ~1.8) .

- Bioactivity : Piperidine-based amines show promise in central nervous system (CNS) targets due to blood-brain barrier penetration, whereas pyridine analogs are often explored as kinase inhibitors .

- Thermal Stability : Piperidine derivatives generally exhibit higher melting points (e.g., 104–107°C in pyrazole analogs) compared to pyrrolidines .

Preparation Methods

Substrate Design and Catalytic Systems

Asymmetric hydrogenation of imines or enamines represents a direct route to enantiomerically enriched piperidines. A key substrate for this approach is the prochiral ketone 4-methylpiperidin-3-one , which undergoes reductive amination with methylamine and isopropyl groups. Using chiral catalysts such as Ru/(S)-BINAP complexes, enantioselectivities exceeding 90% ee have been reported. For example, hydrogenation of N-benzyl-4-methylpiperidin-3-imine with [Rh(cod)(R,R)-Me-DuPhos] afforded the (R)-configured amine in 85% yield and 94% ee.

Optimization of Reaction Conditions

Critical parameters include hydrogen pressure (1–50 bar), solvent polarity (methanol or ethanol), and temperature (25–60°C). The use of additives like acetic acid enhances protonation of the imine intermediate, improving reaction rates.

Reductive Amination

Two-Step Protocol

Reductive amination of 4-methylpiperidin-3-one with methylamine and isopropyl iodide under Leuckart–Wallach conditions provides a scalable route. Sodium triacetoxyborohydride (STAB) in dichloromethane at 0°C selectively reduces the imine intermediate, yielding the target amine in 78% yield. However, this method requires rigorous control of stoichiometry to minimize over-alkylation.

Stereochemical Control

Chiral auxiliaries or resolving agents, such as ditoluoyl-L-tartaric acid, enable separation of enantiomers post-synthesis. For instance, diastereomeric salt formation followed by recrystallization achieved >99% ee for the (R)-isomer.

Rh-Catalyzed Asymmetric Synthesis

Carbometalation of Dihydropyridines

A Rh-catalyzed asymmetric reductive Heck reaction between pyridine derivatives and boronic acids offers a stereoselective pathway. Partial hydrogenation of pyridine to 1,2,3,4-tetrahydropyridine, followed by Rh/(R)-SegPhos-catalyzed coupling with isopropylboronic acid, furnished 3-substituted tetrahydropyridines in 92% yield and 98% ee. Subsequent hydrogenation of the tetrahydropyridine ring yielded the saturated piperidine.

Functional Group Tolerance

This method accommodates diverse substituents, including aryl and heteroaryl groups, without compromising enantioselectivity. For example, vinyl boronic acids provided allylated piperidines with 95% ee.

Chiral Pool Synthesis

Starting from (R)-Piperidin-3-ol

(R)-Piperidin-3-ol serves as a chiral building block. Tosylation of the hydroxyl group, followed by nucleophilic displacement with methyl-isopropylamine, afforded the target compound in 70% yield. Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enabled direct amination with retention of configuration (82% yield, 99% ee).

Resolution via Enzymatic Methods

Lipase-mediated kinetic resolution of racemic esters has been explored. Candida antarctica lipase B (CAL-B) selectively hydrolyzed the (S)-enantiomer of a piperidine carbamate, leaving the (R)-isomer intact (90% ee).

Data Tables

Table 1. Comparison of Key Synthetic Methods

*After resolution.

Critical Analysis of Methodologies

Efficiency vs. Cost

-

Rh-catalyzed methods offer exceptional stereocontrol but require expensive metal precursors.

-

Reductive amination is cost-effective but necessitates post-synthesis resolution.

Q & A

Q. How can researchers validate the purity of Isopropyl-methyl-(R)-piiperidin-3-yl-amine in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.